![molecular formula C14H14N4O3 B1207385 1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Applications De Recherche Scientifique
PET Imaging of Microglia
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide has been utilized in the development of PET radiotracers for imaging microglia, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This compound, referenced as [11C]CPPC, is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. Its use allows noninvasive imaging of reactive microglia and disease-associated microglia, enhancing our understanding of neuroinflammation and aiding the development of new therapeutics targeting CSF1R (Horti et al., 2019).
Synthesis of Heterocycles
The compound has been involved in the synthesis of various N,S-containing heterocycles, which are crucial in medicinal chemistry. For example, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate reacts with primary amines and formaldehyde to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of the compound in synthetic chemistry (Dotsenko et al., 2012).
Muscarinic Receptor Agonists
The synthesis of furanyl and oxazolyl N-substituted piperidine and imidazoline salts as potential agonists of M1 muscarinic receptors has been explored using related chemical structures. These compounds play a significant role in the development of drugs targeting the central nervous system (Aguado et al., 2007).
PET Imaging of Colony-Stimulating Factor 1 Receptor
Similar to the first application, this compound has been used in the synthesis of a fluorine-18-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This advancement is particularly crucial in understanding neuroinflammation in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Propriétés
Nom du produit |
1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C14H14N4O3 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c15-8-10-14(18-5-3-9(4-6-18)12(16)19)21-13(17-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H2,16,19) |
Clé InChI |
GIAVKNUIFAOEHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



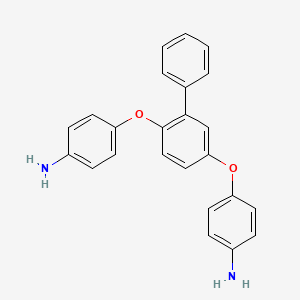
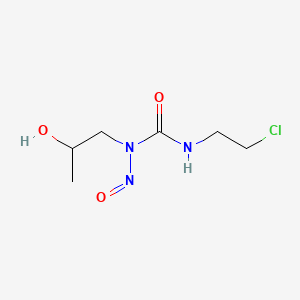

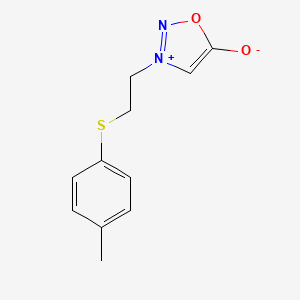

![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
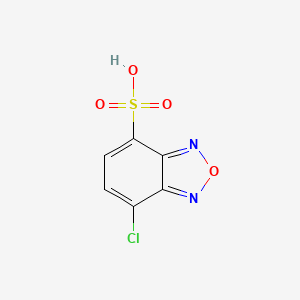
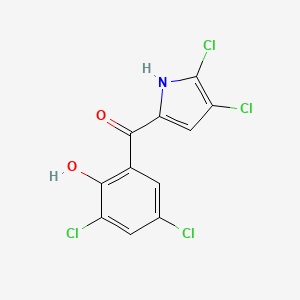
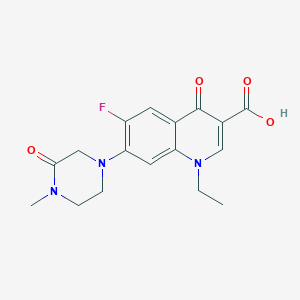
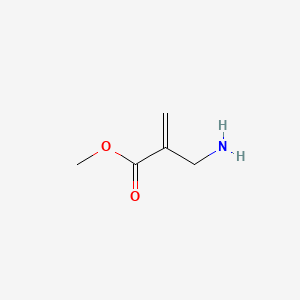
![7-[(1R,2R,3R)-2-(3-fluorooct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1207325.png)